molecular formula C5H3FN2O2 B570327 5-Fluoropyrimidine-2-carboxylic acid CAS No. 1196151-51-5

5-Fluoropyrimidine-2-carboxylic acid

Cat. No.: B570327
CAS No.: 1196151-51-5
M. Wt: 142.089
InChI Key: BRHVWYOCJKRZBG-UHFFFAOYSA-N
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Description

5-Fluoropyrimidine-2-carboxylic acid is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring.

Mechanism of Action

Target of Action

The primary target of 5-Fluoropyrimidine-2-carboxylic acid, a derivative of 5-Fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it an attractive target for anticancer drugs .

Mode of Action

This compound, like 5-FU, exerts its action by inhibiting TS . The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, preventing the conversion of deoxyuridylic acid to thymidylic acid . This inhibition disrupts DNA synthesis and leads to cell death .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of uracil to thymine in DNA synthesis . By inhibiting TS, the compound disrupts this pathway, leading to an imbalance in the nucleotide pool, which can cause DNA damage and cell death .

Pharmacokinetics

The pharmacokinetics of this compound would be similar to that of 5-FU, given their structural similarity. 5-FU is metabolized primarily by the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for converting over 85% of 5-FU to an inactive metabolite . Genetic variations in the DPYD gene, which encodes DPD, can significantly affect the metabolism of 5-FU, leading to variations in drug response and toxicity .

Result of Action

The result of the action of this compound is the disruption of DNA synthesis, leading to DNA damage and ultimately cell death . This makes it an effective agent in the treatment of various cancers.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, genetic factors such as polymorphisms in the DPYD gene can affect the metabolism of the drug and its efficacy . Additionally, factors such as the tumor microenvironment and the presence of other medications can also influence the drug’s action.

Biochemical Analysis

Biochemical Properties

5-Fluoropyrimidine-2-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of RNA and DNA substituted with fluoropyrimidines . The compound’s role in biochemical reactions is primarily due to its ability to perturb nucleic acid structure and dynamics .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . It also affects cell response to 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits RNA- and DNA-modifying enzymes . Furthermore, enzymes not previously implicated in fluoropyrimidine activity, including DNA topoisomerase 1 (Top1), were established as mediating its anti-tumor activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been associated with cardiotoxicity, which was first reported in 1969 . This cardiotoxicity is an uncommon but potentially lethal side effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to its active form, 5-FU, through a series of biochemical reactions . The rate-limiting enzyme in 5-FU catabolism is dihydropyrimidine dehydrogenase (DPYD) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyrimidine-2-carboxylic acid typically involves the fluorination of pyrimidine derivatives. One common method is the diazotization of 2-aminopyrimidine followed by fluorination using reagents such as sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of fluorinated pyrimidines often employs scalable and cost-effective methods. The use of continuous flow reactors for fluorination reactions has been explored to enhance efficiency and safety. Additionally, the development of catalytic processes using transition metal catalysts has been investigated to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, fluorinated derivatives, and coupled products with extended aromatic systems .

Scientific Research Applications

5-Fluoropyrimidine-2-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other fluorinated pyrimidines.

Properties

IUPAC Name

5-fluoropyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHVWYOCJKRZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735178
Record name 5-Fluoropyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-51-5
Record name 5-Fluoropyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoropyrimidine-2-carboxylic acid
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Q & A

Q1: What are the stable conformations of 5-fluoropyrimidine-2-carboxylic acid and how were they determined?

A1: The study identified two stable conformations of this compound: cis and trans. These conformations were determined using Density Functional Theory (DFT) calculations with the B3LYP functional and basis sets augmented with diffuse functions []. The key structural difference between the two conformations lies in the dihedral angle formed by the C-C-O-H atoms of the carboxylic acid group. The study further investigated the vibrational characteristics (Infrared spectrum), electronic transitions (TD-DFT), and bonding interactions (NBO analysis) of both conformations [].

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